6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thienopyridine derivative characterized by a 3,4,5-trimethoxybenzamido substituent at the 2-position and an isopropyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine scaffold. The trimethoxybenzamido group likely enhances electronic and steric properties, influencing binding affinity and selectivity.
Properties
IUPAC Name |
6-propan-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S.ClH/c1-11(2)24-7-6-13-16(10-24)30-21(17(13)19(22)25)23-20(26)12-8-14(27-3)18(29-5)15(9-12)28-4;/h8-9,11H,6-7,10H2,1-5H3,(H2,22,25)(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQAVKOKEZVGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s benzamido group is substituted with three methoxy groups at the 3-, 4-, and 5-positions. Key analogs differ in their benzamido substituents (Table 1):
Notes:
- The 2-phenoxy substituent () introduces aromatic bulk, which may alter steric interactions with target receptors.
Structure-Activity Relationships (SAR)
Evidence from adenosine A1 receptor studies () highlights critical SAR trends:
- Amino and Carbonyl Groups: The 2-amino and carbonyl groups are essential for allosteric enhancement. The target compound retains these features.
- Substituent Effects :
- Electron-Donating Groups : Methoxy groups (as in the target compound) enhance binding affinity compared to halogens (e.g., Cl in ).
- Positional Effects : Para-substitutions (e.g., 4-methoxy in ) are less impactful than ortho/meta substitutions due to reduced steric hindrance.
- Bulk and Conformation : The 3,4,5-trimethoxy group may mimic the bioactive conformation of PD 81,723 (3-trifluoromethyl substituent), suggesting comparable allosteric enhancement .
Pharmacological Implications
- Allosteric vs. Competitive Activity : The trimethoxybenzamido group likely favors allosteric enhancement over competitive antagonism, similar to PD 81,723 . In contrast, analogs with electron-withdrawing groups (e.g., 2,4-dichloro in ) may exhibit higher competitive antagonism.
- Selectivity: The target compound’s methoxy-rich structure could improve selectivity for adenosine A1 receptors over other subtypes compared to analogs like 4-(methylthio)benzamido derivatives ().
Physicochemical Properties
While experimental data (e.g., solubility, logP) are unavailable in the provided evidence, inferences can be made:
- Molecular Weight: The target compound’s estimated molecular weight (~472) is comparable to the 2-phenoxy analog (472.0, ), suggesting similar pharmacokinetic profiles.
Q & A
Q. How can researchers optimize the synthesis of 6-isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride to improve yield and reproducibility?
Methodological Answer:
- Reaction Parameter Screening: Systematically vary solvent systems (e.g., methanol, ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios of intermediates like 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. For example, demonstrates the use of methanol and concentrated HCl for deprotection, suggesting solvent polarity impacts reaction efficiency .
- Catalyst Selection: Evaluate acid catalysts (e.g., HCl, TFA) for amide bond formation and Boc-deprotection steps. highlights HCl’s role in protonating intermediates, which could stabilize reactive species during synthesis .
- Purification Protocols: Implement gradient HPLC (≥98% purity criteria, as in ) or recrystallization to isolate high-purity product.
Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (≥98% purity threshold, as per ) to quantify impurities.
- Spectroscopy: Employ H/C NMR to confirm substituent positions (e.g., isopropyl, trimethoxybenzamido groups) and detect residual solvents. and emphasize NMR for structural validation in related tetrahydrothieno-pyridine analogs .
- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., CHNOS·HCl) and detect degradation products.
Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trimethoxybenzamido group. and recommend anhydrous conditions for similar compounds to avoid decomposition .
- Handling Protocols: Use gloveboxes for moisture-sensitive steps (e.g., amide coupling) to minimize exposure to atmospheric humidity, as noted in for analogous heterocyclic systems .
Advanced Research Questions
Q. How can structural modifications of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core enhance biological activity or selectivity?
Methodological Answer:
- Scaffold Diversification: Introduce substituents at the 6-isopropyl position (e.g., alkyl, aryl groups) to modulate lipophilicity and target binding. and demonstrate similar modifications in pyridine/thieno-pyridine derivatives to improve pharmacokinetics .
- Functional Group Replacement: Replace the 3-carboxamide with ester or sulfonamide groups to alter hydrogen-bonding interactions. and highlight sulfonyl-based analogs for enhanced solubility .
Q. What safety protocols are essential for mitigating risks during large-scale synthesis or biological testing?
Methodological Answer:
Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Reproducibility Checks: Replicate published procedures (e.g., ’s HCl/methanol method) while controlling variables like stirring rate and reagent lot variability .
- Meta-Analysis: Compare crystallographic data (if available) or computational docking studies to identify structural factors influencing activity discrepancies.
Q. What advanced spectroscopic or computational methods can elucidate reaction mechanisms involving this compound?
Methodological Answer:
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., amide coupling) in real time.
- DFT Calculations: Model reaction pathways (e.g., Boc-deprotection) to identify rate-limiting steps, as suggested in ’s training on chemical biology methods .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like kinases or GPCRs.
- Mutagenesis Studies: Modify putative binding residues in the target protein (e.g., via site-directed mutagenesis) to validate interaction sites, aligning with ’s approach for zoospore regulation studies .
Q. What strategies are recommended for integrating this compound into multidisciplinary research (e.g., drug discovery, materials science)?
Methodological Answer:
- Collaborative Frameworks: Partner with computational chemists to predict ADMET properties or with material scientists to explore solid-state stability (e.g., polymorph screening).
- Grant Proposals: Structure hypotheses around unresolved mechanistic questions (e.g., "How does the trimethoxy group influence target selectivity?"), following ’s guidelines for research proposals .
Q. How can researchers address scalability challenges while transitioning from lab-scale to pilot-scale synthesis?
Methodological Answer:
- Process Intensification: Optimize batch vs. flow chemistry setups to improve heat/mass transfer. ’s classification of chemical engineering design (RDF2050103) underscores the importance of reactor engineering .
- Quality-by-Design (QbD): Use design-of-experiments (DoE) to identify critical process parameters (CPPs) affecting purity and yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
